N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide
Description
N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide is a complex organic compound featuring an imidazo[1,2-a]pyrazine core
Properties
IUPAC Name |
N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-13(2)22-8-7-21(11-16(22)20-12)17(23)10-19-18(24)14-5-4-6-15(9-14)25-3/h4-6,9H,7-8,10-11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAOERVGDXUBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCN(CC2=N1)C(=O)CNC(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2,3-dimethylpyrazine, a cyclization reaction with suitable aldehydes or ketones can form the imidazo[1,2-a]pyrazine ring.
Attachment of the Oxoethyl Group: The next step involves the introduction of the oxoethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the imidazo[1,2-a]pyrazine derivative with an oxoethyl halide in the presence of a base.
Coupling with 3-Methoxybenzamide: Finally, the coupling of the intermediate with 3-methoxybenzamide is typically carried out using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxoethyl group, where nucleophiles like amines or thiols can replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its imidazo[1,2-a]pyrazine core is of particular interest for developing new synthetic methodologies.
Biology
Biologically, N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide has shown promise in various assays, indicating potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a candidate for treating diseases such as cancer or bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. These interactions can inhibit or activate various biological pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine
- 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, N-[2-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3-methoxybenzamide stands out due to its specific substitution pattern and the presence of the methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
